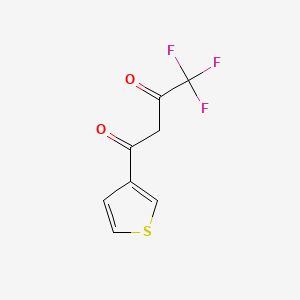

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione

Descripción

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-thiophen-3-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)3-6(12)5-1-2-14-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATXXSNVTXITLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326068 | |

| Record name | 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77611-51-9 | |

| Record name | NSC523487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Synthesis Strategy

The synthetic approach to 4,4,4-trifluoro-1-(3-thienyl)-1,3-butanedione generally follows three main stages:

Formation of Ethyl 4,4,4-Trifluoro-3-oxo-butanoate

This intermediate is synthesized by the base-catalyzed condensation of ethyl trifluoroacetate with ethyl acetate. The reaction uses sodium ethoxide or similar bases and ethyl acetate serves both as reactant and solvent for economic and procedural simplicity.- Base: Sodium ethoxide preferred

- Base equivalents: 2 to 4 equivalents relative to ethyl trifluoroacetate

- Ethyl acetate ratio: 5 to 10 times by weight relative to ethyl trifluoroacetate (optimal 7 to 8 times)

- Reaction conditions: Typically conducted under reflux with stirring

Conversion to 4,4,4-Trifluoro-3-oxo-butanoic Acid

The ethyl ester is hydrolyzed in the presence of a hydrogen donor and acid catalyst to yield the corresponding acid. Trifluoroacetic acid is the preferred hydrogen donor, and strong acids such as sulfuric acid serve as catalysts.- Hydrogen donor: Trifluoroacetic acid (0.5 to 0.7 equivalents)

- Acid catalyst: Sulfuric acid (0.25 to 0.30 equivalents)

- Temperature: 85 to 90 °C

- Reaction time: Approximately 3 hours

- Workup involves extraction, pH adjustment, and solvent evaporation yielding a white solid acid with high yield (~92.5%)

Formation of Acid Chloride and Friedel-Crafts Acylation

The acid is converted to the acid chloride using thionyl chloride at 50 °C, followed by removal of excess reagent. The acid chloride then undergoes Friedel-Crafts acylation with a thiophene derivative (in this case, 3-thienyl moiety) in the presence of aluminum chloride catalyst in toluene solvent.- Thionyl chloride: Excess, reacted at 50 °C for 2 hours

- Friedel-Crafts catalyst: Aluminum chloride (AlCl3)

- Solvent: Toluene

- Temperature: Reflux at 110 °C for 8 hours

- Workup: Washing with water, drying, and concentration to yield the target diketone as a brown oil or solid with yields around 90%

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Base-catalyzed condensation | Ethyl trifluoroacetate + ethyl acetate + sodium ethoxide | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | Not specified |

| 2 | Acid-catalyzed hydrolysis | Trifluoroacetic acid + sulfuric acid, 85-90 °C, 3 h | 4,4,4-Trifluoro-3-oxo-butanoic acid | ~92.5 |

| 3 | Acid chloride formation + Friedel-Crafts acylation | Thionyl chloride, then AlCl3, toluene, reflux 110 °C, 8 h | This compound | ~93.2 |

Notes on Reagents and Conditions

- Ethyl trifluoroacetate can be purchased commercially or synthesized by known methods.

- Bases such as sodium ethoxide are preferred for their efficiency and availability.

- Hydrogen donors like trifluoroacetic acid facilitate smooth hydrolysis and conversion to acid.

- Acid catalysts include sulfuric acid, hydrochloric acid, phosphoric acid, or methanesulfonic acid, with sulfuric acid being preferred.

- Thionyl chloride is used for acid chloride formation, critical for the subsequent Friedel-Crafts acylation.

- Aluminum chloride catalyzes the Friedel-Crafts acylation, enabling the attachment of the 3-thienyl group to the trifluoromethylated diketone framework.

- Reaction temperatures and times are optimized for maximum yield and purity, with reflux conditions common in the final acylation step.

Research Findings and Optimization Insights

- The use of ethyl acetate as both reactant and solvent simplifies the first step and reduces costs.

- Sodium ethoxide base in 2-4 equivalents ensures efficient condensation without excessive side reactions.

- The hydrolysis step benefits from trifluoroacetic acid as a hydrogen donor, enhancing conversion rates.

- Maintaining reaction temperature between 85-90 °C and reaction time near 3 hours optimizes acid yield.

- Controlled addition of aluminum chloride at low temperature (0 °C) before reflux reduces side reactions during Friedel-Crafts acylation.

- Sequential solvent extractions and pH adjustments during workup improve product purity and recovery.

- Overall yields for the final product are high, typically exceeding 90%, indicating the robustness of the synthetic route.

Análisis De Reacciones Químicas

Types of Reactions

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors.

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its carbonyl oxygen atoms. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Halogenated Aryl Derivatives

Compounds like 4,4,4-Trifluoro-1-(4-chlorophenyl)-1,3-butanedione (Cl-substituted) and its bromo/iodo analogs (Table 1) exhibit marked biological and catalytic activity. For example:

- 4-Chlorophenyl derivative : Demonstrated high anticancer activity against CH1 ovarian cancer cells (IC₅₀ in low micromolar range) when complexed with ruthenium. Substitution of chloride with a pta ligand improved water solubility and slowed hydrolysis .

- Bromo/Iodo analogs: These showed isostructural crystallography (triclinic/monoclinic systems) and dynamic disorder in crystal packing, indicating halogen size impacts molecular stability .

Thienyl Isomers and Derivatives

Heteroaromatic and Aromatic Variants

Extended Aromatic Systems

- 4-Propylphenyl derivative: Alkyl chain increases hydrophobicity, favoring nonpolar solvent extraction .

Comparative Data Table

Key Research Findings

Biological Activity :

- Chlorophenyl-Ru complexes showed superior anticancer activity compared to bromo/iodo analogs, highlighting halogen electronegativity’s role in bioactivity .

- TTA’s iron chelation disrupts mitochondrial ATP synthesis, a mechanism exploitable in metabolic disorder studies .

Chelation Efficiency: TTA outperforms ligands like HPPMBP and HPMFBP in Lu/Eu solvent extraction (separation factor >10³), attributed to sulfur’s soft donor properties .

Structural Insights :

- Halogen size (Cl vs. Br/I) influences Ru complex geometry, with larger halogens causing dynamic disorder in crystallography .

- Thienyl’s sulfur enhances metal-binding stability over phenyl’s pure carbon backbone .

Physicochemical Properties :

Actividad Biológica

4,4,4-Trifluoro-1-(3-thienyl)-1,3-butanedione is a β-diketone compound with significant biological activity. Its structural features, particularly the trifluoromethyl and thienyl groups, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its effects against various pathogens and its cytotoxic properties.

- Molecular Formula : C8H5F3O2S

- Molecular Weight : 222.18 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 43.0 to 46.0 °C

- Boiling Point : 104 °C at 9 mmHg

- Solubility : Soluble in methanol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, particularly focusing on its trypanocidal activity and cytotoxic effects against cancer cells.

Trypanocidal Activity

Recent studies have highlighted the effectiveness of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of the trifluoromethyl group has been shown to enhance the biological activity significantly.

Table 1: IC50 Values for Selected Compounds Against T. cruzi

| Compound | IC50 (µM) | Reference |

|---|---|---|

| T-085 | <2.5 | |

| T-069 | 2.83 | |

| T-070 | 12.12 | |

| T-124 | 36-fold increase compared to methyl derivative |

The incorporation of a trifluoromethyl group at the R3 position has been linked to a marked increase in trypanocidal activity, with some derivatives showing improved efficacy over standard treatments such as nifurtimox and benznidazole.

Cytotoxic Activity

In addition to its antiparasitic properties, this compound exhibits cytotoxic effects against various human cancer cell lines. For instance:

- Study Findings : The compound was evaluated for cytotoxicity against human cultured tumor cells and showed promising results in inhibiting cell proliferation.

Table 2: Cytotoxicity Against Human Tumor Cells

The specific IC50 values for these cell lines were not detailed in the available literature but indicate a trend toward significant cytotoxicity.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and membrane permeability, facilitating greater cellular uptake.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Synthesis of Quinoxaline Derivatives : Research indicated that derivatives containing the trifluoromethyl group showed enhanced trypanocidal activity compared to their non-fluorinated counterparts .

- Antiplasmodial Activity : Other studies have explored its potential against malaria parasites, suggesting that modifications to the diketone structure could yield compounds with improved antimalarial properties .

Q & A

Q. How does the compound’s electronic structure impact its utility in photoactive materials?

- Methodological Answer :

- UV-Vis Spectroscopy : The 3-thienyl group red-shifts λmax to 320 nm (ε ≈ 12,000 M⁻¹cm⁻¹) vs. 290 nm for phenyl derivatives, indicating extended conjugation .

- Electrochemical Analysis : Cyclic voltammetry reveals a reduction potential at –1.2 V (vs. Ag/AgCl), suitable for electron transport layers in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.